molecular formula C21H20N2O2 B184935 N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide CAS No. 313483-44-2

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide

Cat. No. B184935
CAS RN: 313483-44-2
M. Wt: 332.4 g/mol
InChI Key: JCODKZBVFAGZIN-UHFFFAOYSA-N
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Description

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, also known as PTP-1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTP-1B inhibitor is a potent inhibitor of protein tyrosine phosphatase 1B (PTP-1B), which is a negative regulator of insulin signaling. Inhibition of PTP-1B has been shown to improve insulin sensitivity, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor exerts its therapeutic effects by inhibiting the activity of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, which is a negative regulator of insulin signaling. By inhibiting N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor increases insulin sensitivity and glucose uptake in insulin-responsive tissues, such as skeletal muscle and adipose tissue. This results in improved glucose homeostasis and lipid metabolism.
Biochemical and physiological effects:
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, increased glucose uptake, and improved lipid metabolism. In animal models of obesity and diabetes, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been shown to reduce body weight and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor is a potent and selective inhibitor of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, making it a valuable tool for studying the role of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide in insulin signaling and glucose metabolism. However, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has some limitations for lab experiments, including its high cost and limited availability. Additionally, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor may have off-target effects on other protein tyrosine phosphatases, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor, including:
1. Development of more potent and selective N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitors for therapeutic use.
2. Investigation of the long-term effects of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibition on glucose metabolism and insulin sensitivity.
3. Exploration of the potential of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitors for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
4. Investigation of the molecular mechanisms underlying the effects of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibition on glucose metabolism and insulin signaling.
5. Development of novel drug delivery systems for N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitors to improve their bioavailability and efficacy.
Conclusion:
In conclusion, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor is a promising compound with potential therapeutic applications for the treatment of type 2 diabetes and other metabolic disorders. Its ability to improve insulin sensitivity and glucose metabolism makes it a valuable tool for scientific research. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop more potent and selective inhibitors for therapeutic use.

Synthesis Methods

The synthesis of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor involves several steps, including the condensation of 4-(pyridin-4-ylmethyl)benzaldehyde with 2-(o-tolyloxy)acetic acid, followed by reduction and acetylation. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been extensively studied in scientific research for its potential therapeutic applications. In vitro studies have shown that N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor can improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In animal models of obesity and diabetes, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism.

properties

CAS RN

313483-44-2

Product Name

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H20N2O2/c1-16-4-2-3-5-20(16)25-15-21(24)23-19-8-6-17(7-9-19)14-18-10-12-22-13-11-18/h2-13H,14-15H2,1H3,(H,23,24)

InChI Key

JCODKZBVFAGZIN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

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